1-Ethynyl-4-phenylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with both an ethynyl group and a phenyl group. This compound is notable for its potential applications in organic synthesis and as a building block in the development of pharmaceuticals. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry.
1-Ethynyl-4-phenylcyclohexanol can be sourced from specialized chemical suppliers such as Sigma-Aldrich, which lists it under their catalog for research purposes . The compound has been studied in various contexts, particularly in relation to its synthetic pathways and potential applications in medicinal chemistry.
This compound falls under the category of alcohols, specifically as an alkyne alcohol due to the presence of both the hydroxyl (-OH) group and the ethynyl (-C≡C-) functional group. It is also classified as an aromatic compound due to the phenyl substituent.
The synthesis of 1-ethynyl-4-phenylcyclohexanol can be accomplished through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions or degradation of sensitive intermediates.
The molecular structure of 1-ethynyl-4-phenylcyclohexanol features:
The molecular formula is , and its molecular weight is approximately 198.25 g/mol. The compound exhibits specific stereochemistry due to the spatial arrangement of its substituents, which can influence its reactivity and interactions in chemical processes.
1-Ethynyl-4-phenylcyclohexanol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both the hydroxyl and ethynyl groups, which can engage in hydrogen bonding and other intermolecular interactions that affect reaction pathways.
The mechanism of action for 1-ethynyl-4-phenylcyclohexanol primarily involves its reactivity as an alcohol. For example:
Kinetic studies may reveal specific rate constants for these transformations, which are essential for understanding the efficiency and feasibility of using this compound in synthetic pathways.
1-Ethynyl-4-phenylcyclohexanol is expected to exhibit typical physical properties associated with alcohols:
The chemical properties include:
1-Ethynyl-4-phenylcyclohexanol has several scientific uses:
1-Ethynyl-4-phenylcyclohexanol is a tertiary alcohol featuring both ethynyl (–C≡CH) and phenyl (C₆H₅–) functional groups attached to a cyclohexane ring. According to IUPAC nomenclature rules:
Table 1: Core Identifiers of 1-Ethynyl-4-phenylcyclohexanol
Property | Value |
---|---|
IUPAC Name | 1-Ethynyl-4-phenylcyclohexan-1-ol |
Molecular Formula | C₁₄H₁₆O |
Molecular Weight | 200.28 g/mol |
Canonical SMILES | OC1(C#C)CCC(CC1)C2=CC=CC=C2 |
InChIKey | FUFMQDPEADAKMD-UHFFFAOYSA-N |
The compound’s synthesis principles originate from mid-20th-century alkynylation techniques. While direct historical records for this specific molecule are sparse, its structural analogs like 1-ethynylcyclohexanol were first synthesized in 1936 via nucleophilic addition of sodium acetylide to cyclohexanone [5]. By the 1950s, pressurized ethynylation methods emerged, enabling efficient C–C bond formation between terminal alkynes and carbonyl groups. The phenylcyclohexanol moiety was independently explored through Grignard reactions (e.g., phenylmagnesium bromide with cyclohexanone derivatives) [6]. The integration of these strategies likely facilitated 1-ethynyl-4-phenylcyclohexanol’s emergence as a specialty chemical for drug discovery pipelines.
This compound is primarily utilized as a building block in medicinal chemistry and materials science. Sigma-Aldrich markets it as part of their AldrichCPR collection for early-stage drug discovery, highlighting its relevance in designing bioactive molecules [1] [2]. Its structure combines three pharmacophores:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: